N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)13-3-1-2-4-14(13)24-16(28)10-29-17-22-7-12(9-26)25(17)8-15(27)23-11-5-6-11/h1-4,7,11,26H,5-6,8-10H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRHJOHHZQWSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide, identified by its CAS number 923679-69-0, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula and properties:
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 374.5 g/mol
- Structure : The compound features a cyclopropyl group, hydroxymethyl group, and an imidazole moiety, contributing to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been studied for its effects on:
- Cyclic AMP (cAMP) : The compound acts as a modulator of cAMP signaling pathways, influencing various physiological processes.
- EPAC Proteins : It has been shown to interact with exchange proteins directly activated by cAMP (EPAC), which play crucial roles in cellular signaling and have implications in diseases such as cancer and diabetes .
Pharmacological Studies
Recent studies have explored the pharmacological profiles of this compound. For instance:
- Inhibition of Cell Migration : In pancreatic ductal adenocarcinoma (PDA) models, the compound exhibited significant inhibition of cell migration and invasion, suggesting potential anti-cancer properties .
- Effects on Insulin Secretion : The compound has also been implicated in modulating insulin secretion in pancreatic β-cells, highlighting its potential role in diabetes management .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazole ring and the cyclopropyl group can enhance the potency and selectivity of the compound against specific biological targets. For example:
- Variations in substituents on the phenyl ring have been shown to affect binding affinity and biological activity significantly .
Study 1: Anti-Cancer Activity
A study conducted on PDA cells demonstrated that treatment with N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide resulted in a marked decrease in cell proliferation and migration. The study utilized an orthotopic metastatic mouse model to evaluate the in vivo efficacy of the compound, revealing significant therapeutic potential against pancreatic cancer .
Study 2: Diabetes Management
In another investigation, the compound was assessed for its ability to enhance insulin secretion from pancreatic β-cells. Results indicated that it could increase intracellular cAMP levels, leading to improved insulin release under glucose-stimulated conditions. This finding suggests that N-cyclopropyl-2-(5-(hydroxymethyl)-2-(thio)-1H-imidazol-1-yl)acetamide might serve as a novel therapeutic agent for managing type 2 diabetes .
Preparation Methods
Hydroxymethyl Group Installation
The 5-(hydroxymethyl) group is introduced via Mannich reaction or reduction of a nitrile intermediate.
Reduction Pathway :
Trifluoromethylphenylamino Incorporation
The 2-(trifluoromethyl)aniline moiety is attached through:
- Schiff base formation : Condensation of an aldehyde intermediate with 2-(trifluoromethyl)aniline.
- Reductive amination : Use sodium cyanoborohydride (NaBH₃CN) to stabilize the imine intermediate.
Final Assembly and Purification
The convergent synthesis strategy involves coupling the modified imidazole core with the acetamide and thioether components.
Purification Techniques :
- Flash chromatography : Silica gel with ethyl acetate/hexane gradients.
- SFC (Supercritical Fluid Chromatography) : Achieves >95% purity using methanol/CO₂ gradients.
Yield Optimization :
- Temperature control : Maintaining 100°C during POCl₃-mediated steps minimizes side reactions.
- Stoichiometry : A 1:1.2 molar ratio of imidazole to acetamide chloride ensures complete substitution.
Analytical Characterization
Key Physical Properties :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 456.43 g/mol | HRMS |
| Solubility | DMSO, Ethanol | USP Method <791> |
| Melting Point | 158–160°C | DSC |
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.88 (s, 1H, imidazole), 3.89 (t, J=6.15 Hz, 2H, CH₂), 0.82–0.91 (m, 4H, cyclopropyl).
- IR (KBr) : 1670 cm⁻¹ (amide C=O), 1245 cm⁻¹ (C-F).
Challenges and Mitigation Strategies
- Instability of Hydroxymethyl Group :
- Trifluoromethyl Group Reactivity :
Industrial-Scale Considerations
Process Intensification :
Q & A
Q. How is the compound’s stability profiled under long-term storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
